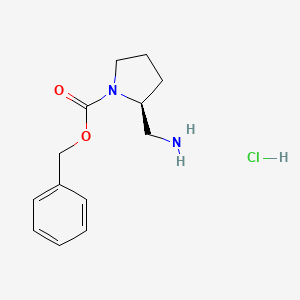![molecular formula C23H30N2O6 B13839876 ethyl 3-(1,4-dioxo-3-propan-2-yl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl)-2-methyl-3-oxo-2-phenylmethoxypropanoate](/img/structure/B13839876.png)
ethyl 3-(1,4-dioxo-3-propan-2-yl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl)-2-methyl-3-oxo-2-phenylmethoxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(1,4-dioxo-3-propan-2-yl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl)-2-methyl-3-oxo-2-phenylmethoxypropanoate is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1,4-dioxo-3-propan-2-yl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl)-2-methyl-3-oxo-2-phenylmethoxypropanoate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the pyrrolo[1,2-a]pyrazine core, followed by the introduction of the dioxo and propan-2-yl groups. The final steps involve the esterification of the propanoate moiety and the addition of the phenylmethoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(1,4-dioxo-3-propan-2-yl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl)-2-methyl-3-oxo-2-phenylmethoxypropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield additional ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a lead compound for drug discovery.
Medicine: The compound could have therapeutic potential, particularly if it exhibits biological activity such as antimicrobial or anticancer effects.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of ethyl 3-(1,4-dioxo-3-propan-2-yl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl)-2-methyl-3-oxo-2-phenylmethoxypropanoate depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to ethyl 3-(1,4-dioxo-3-propan-2-yl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl)-2-methyl-3-oxo-2-phenylmethoxypropanoate include other pyrrolo[1,2-a]pyrazine derivatives and compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable target for further research and development.
Propiedades
Fórmula molecular |
C23H30N2O6 |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
ethyl 3-(1,4-dioxo-3-propan-2-yl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl)-2-methyl-3-oxo-2-phenylmethoxypropanoate |
InChI |
InChI=1S/C23H30N2O6/c1-5-30-22(29)23(4,31-14-16-10-7-6-8-11-16)21(28)25-18(15(2)3)20(27)24-13-9-12-17(24)19(25)26/h6-8,10-11,15,17-18H,5,9,12-14H2,1-4H3 |
Clave InChI |
MCKDIYFLRPQIIN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C(=O)N1C(C(=O)N2CCCC2C1=O)C(C)C)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


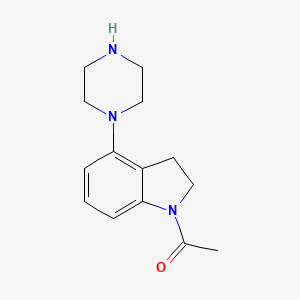

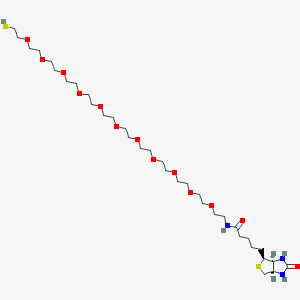
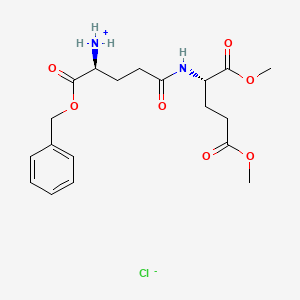
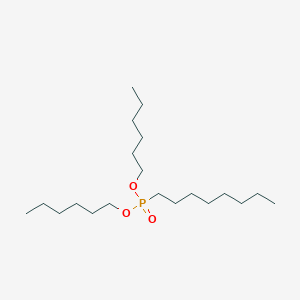
![(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13839839.png)

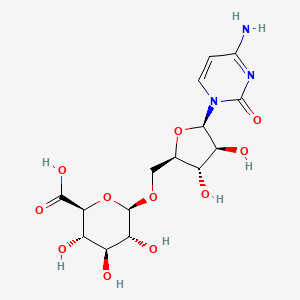

![1-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-4-(cyclopropylethynyl)-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13839851.png)
![(2S,5R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid](/img/structure/B13839857.png)

![4-Pyridazinol, 6-[4-(trifluoromethyl)phenyl]-](/img/structure/B13839866.png)
